molecular formula C20H30N6O B3805478 N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide

Cat. No. B3805478
M. Wt: 370.5 g/mol
InChI Key: JAJBWFZGQQKUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrrolidine ring. Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and pyrrolidine rings, as well as the various substituents attached to them. Imidazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrrolidine rings would likely make the compound relatively polar, influencing its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for research into this compound would likely depend on its intended applications. Given the wide range of biological activities exhibited by imidazole derivatives, potential areas of interest could include the development of new drugs or the exploration of its potential uses in other fields .

properties

IUPAC Name

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[methyl-[(1-methylpyrrolidin-2-yl)methyl]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O/c1-5-26(15-19-21-10-12-24(19)3)20(27)16-8-9-18(22-13-16)25(4)14-17-7-6-11-23(17)2/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJBWFZGQQKUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)N(C)CC3CCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide
Reactant of Route 2
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N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide

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